molecular formula C20H20N2O2 B7741099 (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B7741099
M. Wt: 320.4 g/mol
InChI Key: SOSPWXXLLKJNCV-GZTJUZNOSA-N
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Description

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a trimethylphenyl group

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-9-14(2)19(15(3)10-13)22-20(23)17(12-21)11-16-5-7-18(24-4)8-6-16/h5-11H,1-4H3,(H,22,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSPWXXLLKJNCV-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with 2,4,6-trimethylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy.

Scientific Research Applications

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
  • (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
  • (2E)-2-cyano-3-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

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